3-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzene-1-carboximidic acid
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Overview
Description
3-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzene-1-carboximidic acid is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Organoboron compounds, which are similar to the compound , are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound’s mode of action involves its interaction with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in the Suzuki–Miyaura coupling reaction .
Biochemical Pathways
The compound affects the biochemical pathways involved in the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron moiety in the compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s worth noting that the stability of the compound is a crucial factor in its bioavailability . The compound’s boronic ester moiety is usually bench stable, easy to purify, and often even commercially available .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction allows for the synthesis of a wide variety of organic compounds .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the stability of the compound can be affected by air and moisture . Furthermore, the efficiency of the Suzuki–Miyaura coupling reaction can be influenced by the reaction conditions, including temperature and the presence of a suitable catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzene-1-carboximidic acid typically involves multiple steps:
Formation of 4-methoxy-1,3-benzothiazole: This can be achieved through the cyclization of 2-aminothiophenol with 4-methoxybenzaldehyde under acidic conditions.
Chlorination: The benzothiazole derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Oxidation and Reduction: The benzothiazole moiety can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different substituents replacing the chloro group.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Scientific Research Applications
3-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzene-1-carboximidic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent due to its benzothiazole core.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-1,3-benzothiazole
- 3-chlorobenzene-1-carboximidic acid
- Benzothiazole derivatives with various substituents
Uniqueness
3-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzene-1-carboximidic acid is unique due to the combination of its benzothiazole core with a chloro and methoxy substituent, which imparts specific chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .
Properties
IUPAC Name |
3-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-20-11-6-3-7-12-13(11)17-15(21-12)18-14(19)9-4-2-5-10(16)8-9/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXKUZGGICXGGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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